3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one
Vue d'ensemble
Description
3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one, also known as 3,5-DHP-8-MOPI, is a synthetic derivative of the natural product pyridazinone. It is a potent agonist of the G protein-coupled receptor GPR55, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
The compound 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one is involved in research for its potential antitumor properties. A study by Nguyen et al. (1990) highlights the synthesis of related pyrido[4,3-b]benzo[e]indoles through the thermal Fischer indolization of hydrazones. These compounds exhibited promising antineoplastic activities in vitro and in vivo, suggesting the broader class's potential in cancer treatment (Nguyen et al., 1990).
Thromboxane Synthetase Inhibition and Antihypertensive Effects
Monge et al. (1987) synthesized derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole to explore their activities as selective thromboxane synthetase inhibitors and antihypertensive agents. These compounds showed promising results, with one particularly demonstrating similar antihypertensive activity to hydralazine, indicating potential for treating hypertension (Monge et al., 1987).
Novel Synthetic Methods and Structural Insights
Research into the synthesis and properties of related compounds provides insight into the structural and electronic features that may contribute to biological activity. Noguchi et al. (1988) explored the synthesis of 3-Phenyl-4H-benzo[hi]pyrrolo[2,1,5-cd]indolizin-4-ones, revealing interesting electronic features through spectral data and MO calculations, which could be relevant for understanding the activity of 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one derivatives (Noguchi et al., 1988).
Anti-Hepatitis B Virus (HBV) Activity
A novel compound closely related to 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one, synthesized by Ivashchenko et al. (2019), has shown nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro. This highlights the potential of such compounds in the development of new antiviral drugs (Ivashchenko et al., 2019).
Propriétés
IUPAC Name |
8-methoxy-3,5-dihydropyridazino[4,5-b]indol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFRRONWXDVIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958031 | |
Record name | 8-Methoxy-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one | |
CAS RN |
36820-81-2 | |
Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036820812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methoxy-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.